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Introduction: The CRISPR-Cas9 system has emerged as a transformative technology for

genome editing, offering unprecedented potential for treating genetic diseases. A primary

challenge for its therapeutic application is the safe and efficient delivery of CRISPR

components—Cas9 nuclease and single-guide RNA (sgRNA)—to target cells in vivo. While

viral vectors are efficient, they carry inherent risks such as immunogenicity, limited cargo

capacity, and potential for insertional mutagenesis.

Non-viral delivery methods present a promising alternative, offering advantages like lower

immunogenicity, the ability to carry larger genetic payloads, and simpler, more scalable

manufacturing processes.[1][2] These systems typically utilize nanoparticles to encapsulate

and protect the CRISPR cargo, facilitating its journey through the bloodstream and into the

target cells. This document provides detailed application notes and protocols for the leading

non-viral strategies for in vivo CRISPR delivery.

Section 1: Lipid Nanoparticle (LNP) Mediated
Delivery
Application Note: Lipid nanoparticles (LNPs) are currently the most clinically advanced non-

viral platform for nucleic acid delivery. An LNP is a spherical particle typically composed of four

lipid components: an ionizable cationic lipid (which complexes with the negatively charged

CRISPR cargo), a PEG-lipid (to provide a hydrophilic shield and increase circulation time),
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cholesterol (for structural integrity), and a helper phospholipid (to aid in forming the lipid

bilayer).[3][4]

The CRISPR cargo can be delivered as messenger RNA (mRNA) encoding the Cas9 protein

and a separate sgRNA, or as a pre-formed Cas9-sgRNA ribonucleoprotein (RNP) complex.[5]

Upon intravenous administration, LNPs are particularly effective at targeting the liver due to the

fenestrated endothelium of liver sinusoids and the binding of apolipoprotein E (ApoE) from the

bloodstream, which facilitates uptake by hepatocytes.[6] Once inside the cell via endocytosis,

the ionizable lipid becomes protonated in the acidic endosome, disrupting the endosomal

membrane and releasing the CRISPR payload into the cytoplasm.[6] LNP-based systems have

shown remarkable, durable effects in preclinical models, making them a leading strategy for

treating genetic liver disorders.[7][8]
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Diagram: LNP Formulation and Cellular Delivery
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LNP formulation workflow and in vivo delivery pathway.

Protocol: Formulation and Administration of CRISPR
LNPs
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a

microfluidic device for in vivo delivery to the mouse liver.[3][4]

1. Materials and Reagents:

Lipids: Ionizable lipid (e.g., SM-102 or DLin-MC3-DMA), DSPC (helper lipid), Cholesterol,

PEG-DMG 2000.

Solvents: Anhydrous Ethanol, Nuclease-free Water.

Buffers: 100 mM Citrate Buffer (pH 3.0-4.0), 1x Phosphate-Buffered Saline (PBS, pH 7.4).

CRISPR Components: High-purity Cas9 mRNA, chemically modified sgRNA.
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Equipment: Microfluidic mixing device (e.g., NanoAssemblr), dialysis cassettes (10 kDa

MWCO), sterile filters (0.22 µm).

2. Procedure:

Preparation of Lipid Stock (Organic Phase):

In a sterile, RNase-free tube, dissolve the ionizable lipid, DSPC, cholesterol, and PEG-

lipid in anhydrous ethanol. A common molar ratio is 50:10:38.5:1.5.[3][12]

The final lipid concentration in ethanol should be between 10-25 mM. Vortex until fully

dissolved.

Preparation of CRISPR Cargo (Aqueous Phase):

Dilute the Cas9 mRNA and sgRNA in the citrate buffer to the desired concentration. The

N:P ratio (nitrogen in ionizable lipid to phosphate in RNA) is a critical parameter, typically

ranging from 3:1 to 10:1.

Ensure the buffer is pre-chilled to 4°C.

LNP Formulation via Microfluidic Mixing:

Set up the microfluidic mixer according to the manufacturer's instructions.

Load the lipid solution (organic phase) and the RNA solution (aqueous phase) into

separate syringes.

Set the flow rate ratio of aqueous to organic phase to 3:1.

Set the total flow rate (e.g., 12 mL/min).

Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and self-

assemble around the RNA cargo, forming LNPs.

Collect the resulting milky-white LNP solution.

Purification and Concentration:
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Immediately transfer the LNP solution to a pre-soaked dialysis cassette.

Perform dialysis against 1x PBS (pH 7.4) at 4°C for at least 6 hours, with buffer changes

every 2 hours, to remove ethanol and exchange the buffer.

(Optional) Concentrate the LNPs using a centrifugal filter device if a higher concentration

is needed.

Characterization:

Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

Target size is typically 70-100 nm with a PDI < 0.2.

Encapsulation Efficiency: Use a fluorescent RNA-binding dye (e.g., RiboGreen assay) to

measure the amount of unencapsulated RNA. Compare this to the total RNA amount

(measured after lysing the LNPs with a detergent like Triton X-100). Efficiency should be

>90%.[4]

In Vivo Administration:

Sterile-filter the final LNP formulation through a 0.22 µm filter.

Dilute the LNPs in sterile PBS to the final desired dose. A typical dose for mice is 1-3

mg/kg of total RNA.[4]

Administer to mice via intravenous (tail vein) injection.

Monitor animals according to institutional guidelines. Analyze target tissues for gene

editing at a predetermined time point (e.g., 7-14 days post-injection).

Section 2: Polymer-Based Nanoparticle Delivery
Application Note: Polymer-based nanoparticles, or polyplexes, are formed through the

electrostatic interaction between cationic polymers and the negatively charged CRISPR

components.[13] Materials like polyethyleneimine (PEI) and poly(amido amine) (PAMAM)

dendrimers are commonly used.[14][15] The high density of positive charges on the polymer

condenses the nucleic acid or RNP into a compact, stable nanoparticle that protects the cargo

from degradation.
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Cellular uptake occurs via endocytosis. A key mechanism for payload release is the "proton

sponge effect," where the polymer's amine groups buffer the endosomal pH, leading to an

influx of protons and chloride ions. This increases osmotic pressure, causing the endosome to

swell and rupture, releasing the polyplex into the cytoplasm.[16] While effective, a major

challenge for polymer-based systems is managing cytotoxicity, which often correlates with the

polymer's charge density and molecular weight.[14]

Quantitative Data for Polymer-Based Delivery
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Diagram: Polyplex Formation and Release
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Polyplex Self-Assembly & Endosomal Escape
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Formation and intracellular release of polymer-based nanoparticles.
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Protocol: Formulation of CRISPR-RNP Polyplexes
This protocol provides a general method for forming nanoparticles by complexing cationic

polymers with CRISPR RNPs.

1. Materials and Reagents:

Polymer: Cationic polymer (e.g., branched PEI 25 kDa, JetPEI®).

CRISPR Components: High-purity Cas9 protein, synthetic sgRNA.

Buffers: Nuclease-free HBS (HEPES Buffered Saline) or 10% glucose solution.

2. Procedure:

Preparation of Cas9 RNP:

In an RNase-free tube, dilute Cas9 protein and sgRNA separately in an appropriate buffer

(e.g., HBS).

Combine the Cas9 and sgRNA solutions at a 1:1.2 molar ratio.

Incubate at room temperature for 15-20 minutes to allow stable RNP complex formation.

Polyplex Formation:

The N/P ratio (molar ratio of polymer amine nitrogens to RNA phosphates) is critical and

must be optimized. Start by testing a range from 5 to 20.

Dilute the required amount of cationic polymer stock solution in one tube with HBS or

glucose solution.

In a separate tube, dilute the pre-formed Cas9 RNP to the same final volume.

Add the polymer solution to the RNP solution dropwise while gently vortexing. Do not add

the RNP to the polymer.

Incubate the mixture at room temperature for 20-30 minutes to allow stable polyplexes to

form.
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Characterization and Administration:

Characterize the polyplexes for size and zeta potential using DLS.

Administer the freshly prepared polyplex solution to animals via the desired route (e.g.,

intravenous or intratumoral injection). Dosage must be optimized based on the polymer's

toxicity profile.

Section 3: Extracellular Vesicle (EV) Mediated
Delivery
Application Note: Extracellular vesicles (EVs), including exosomes, are cell-derived,

membrane-bound nanoparticles that naturally transport proteins and nucleic acids between

cells.[18] This makes them an attractive "natural" delivery vehicle with high biocompatibility and

low immunogenicity.[19] There are two main strategies for loading CRISPR components into

EVs:

Endogenous Loading: The EV-producing cells (e.g., HEK293T) are genetically engineered to

express Cas9 and sgRNA.[20] Often, the Cas9 is fused to a protein that is naturally sorted

into EVs, enhancing encapsulation. The EVs are then harvested from the cell culture media.

[20]

Exogenous Loading: EVs are first isolated from a cell source and then loaded with CRISPR

cargo (typically RNP) using physical methods like electroporation, sonication, or saponin-

based permeabilization.[18][21]

EVs can also be engineered to display specific targeting ligands on their surface, enabling

delivery to tissues beyond the liver.[19]

Quantitative Data for EV-Mediated Delivery
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Diagram: EV Loading Strategies
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Strategies for Loading CRISPR Cargo into EVs
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Comparison of endogenous and exogenous EV loading methods.

Protocol: Production of Endogenously Loaded CRISPR-
EVs
This protocol is based on engineering producer cells to package Cas9 RNPs into EVs.[19][23]
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1. Materials and Reagents:

Cells: HEK293T cells (a high EV-producing cell line).

Culture Media: DMEM with 10% EV-depleted FBS (prepare by ultracentrifuging FBS at

100,000 x g overnight).

Plasmids: Expression plasmids for Cas9 fused to an EV-sorting protein (e.g., Lamp2b), and

an expression plasmid for the desired sgRNA.

Reagents: Transfection reagent (e.g., Lipofectamine 3000), PBS.

Equipment: Ultracentrifuge, cell culture supplies.

2. Procedure:

Cell Culture and Transfection:

Plate HEK293T cells and grow to 70-80% confluency.

Replace media with fresh media containing EV-depleted FBS.

Co-transfect the cells with the Cas9-fusion plasmid and the sgRNA plasmid using a

suitable transfection reagent.

EV Production and Harvest:

After 24 hours, replace the transfection media with fresh EV-depleted media.

Culture the cells for an additional 48-72 hours.

Collect the conditioned media and proceed with EV isolation.

EV Isolation via Differential Ultracentrifugation:

Centrifuge the collected media at 300 x g for 10 min to pellet cells.

Transfer supernatant and centrifuge at 2,000 x g for 20 min to remove dead cells.
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Transfer supernatant and centrifuge at 10,000 x g for 30 min to remove cell debris and

larger vesicles.

Filter the supernatant through a 0.22 µm filter.

Ultracentrifuge the final supernatant at 100,000 x g for 70-90 min to pellet EVs.

Discard the supernatant, wash the EV pellet with a large volume of sterile PBS, and repeat

the ultracentrifugation step.

Resuspend the final EV pellet in a small volume of sterile PBS.

Characterization and Administration:

Quantification: Measure total protein content (BCA assay) or use nanoparticle tracking

analysis (NTA) to determine particle concentration and size distribution.

Validation: Confirm the presence of Cas9 protein in the EVs via Western blot.

Administer the purified EVs to animals via the desired route.

Section 4: Other Promising Non-Viral Methods
CRISPR-Gold
CRISPR-Gold consists of gold nanoparticles (AuNPs) conjugated to DNA oligonucleotides,

which are then complexed with Cas9 RNP and an endosomolytic polymer.[25] This system can

deliver the complete editing machinery, including a donor DNA template for homology-directed

repair (HDR). It has been used to correct the mutation causing Duchenne muscular dystrophy

(DMD) in a mouse model via intramuscular injection, achieving a correction efficiency of ~3.3%

and restoring dystrophin protein expression.[25][26][27]

Hydrodynamic Delivery
This physical method involves the rapid tail-vein injection of a large volume of saline containing

naked CRISPR plasmid DNA into a mouse.[28] The resulting increase in hydrostatic pressure

transiently permeabilizes the cell membranes of hepatocytes, allowing the plasmids to enter.

This technique is highly efficient for liver targeting, transfecting up to 40% of hepatocytes.[29]
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[30] However, due to its invasive nature and applicability only to small animals, it is primarily a

valuable preclinical research tool rather than a direct therapeutic strategy.[31]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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